(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid
Description
(3R)-3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid (CAS: 187870-25-3) is a chiral small molecule with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g/mol. It features a butanoic acid backbone substituted with a 4-chlorophenyl group at the 3R position and a 1H-pyrrole moiety at the 4-position. This compound is manufactured at a purity of NLT 97% and serves as a high-purity intermediate for active pharmaceutical ingredients (APIs) in global drug development pipelines . Its stereochemistry (3R configuration) is critical for binding specificity in biological systems, though its direct therapeutic applications remain undisclosed in publicly available literature.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-13-5-3-11(4-6-13)12(9-14(17)18)10-16-7-1-2-8-16/h1-8,12H,9-10H2,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSTIMAWGMEOL-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C[C@H](CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and pyrrole.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of a suitable catalyst to form an intermediate compound.
Addition of Butanoic Acid: The intermediate is then reacted with butanoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a four-carbon butanoic acid backbone with a carboxylic acid group (-COOH) and two notable substituents: a 4-chlorophenyl group and a pyrrole ring. The chirality at the third carbon (3R configuration) is significant for its biological activity. The molecular formula for this compound is C14H14ClNO2, with a molar mass of 263.72 g/mol.
Antidepressant Activity
Research indicates that compounds similar to (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid may exhibit antidepressant properties. The presence of the pyrrole moiety is thought to enhance interactions with neurotransmitter systems, particularly serotonin receptors. Studies have suggested that derivatives of this compound could be developed as novel antidepressants targeting specific serotonin pathways.
Anti-inflammatory Properties
There is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases . Further studies are needed to elucidate the precise mechanism of action and efficacy in vivo.
Toxicological Assessments
Before clinical applications, comprehensive toxicological assessments are necessary. Initial toxicity studies indicate that while the compound shows promise, further research is essential to determine its safety profile and potential side effects when administered at therapeutic doses .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes linked to metabolic disorders. For example, it has shown potential in inhibiting enzymes involved in lipid metabolism, which could be beneficial for developing treatments for obesity and related metabolic syndromes .
Drug Design and Development
Due to its unique structural characteristics, this compound serves as a valuable scaffold for drug design. Medicinal chemists can modify its structure to enhance potency, selectivity, and pharmacokinetic properties, making it a candidate for further development in pharmaceutical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to two key analogs: Arbaclofen Placarbil and 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.
Table 1: Key Properties of (3R)-3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic Acid and Analogs
Key Observations :
- Stereochemistry : The 3R configuration distinguishes it from Arbaclofen Placarbil, which contains an R-baclofen core modified with a carbamate-ester prodrug moiety for enhanced bioavailability .
- Functional Groups : The pyrrole ring in all three compounds may contribute to π-π stacking interactions, but the chlorophenyl group’s position (3R vs. 3-unresolved) alters steric and electronic profiles.
Pharmacological and Therapeutic Profiles
- Its role likely involves serving as a precursor to neurologically active agents due to structural resemblance to GABA analogs .
- Arbaclofen Placarbil : A prodrug of R-baclofen, a GABA-B receptor agonist. It is clinically used for spasticity and GERD, leveraging esterase-mediated hydrolysis for sustained release .
- 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic Acid: Limited data on applications, but its shorter chain may reduce metabolic stability compared to the butanoic acid derivative .
Biological Activity
(3R)-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and synthetic chemistry. The compound features a 4-chlorophenyl group and a 1H-pyrrol-1-yl moiety attached to a butanoic acid backbone, making it a versatile molecule for various applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds containing pyrrole structures exhibit significant antimicrobial activity. Pyrrole derivatives have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, studies on related pyrrole compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these bacteria, suggesting that this compound may exhibit similar efficacy due to its structural characteristics .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.
- Cellular Pathways : By affecting pathways such as apoptosis and cell cycle regulation, this compound could potentially alter cell fate decisions.
Case Studies and Experimental Data
Several studies have explored the biological activities of pyrrole-containing compounds. For instance:
These findings highlight the need for further investigation into the specific biological activities of this compound.
Synthetic Routes and Future Directions
The synthesis of this compound typically involves:
- Condensation Reaction : 4-chlorobenzaldehyde reacts with pyrrole under catalytic conditions.
- Formation of Intermediate : An intermediate is formed which is then reacted with butanoic acid.
- Final Product Formation : The final product is obtained through controlled reactions ensuring high yield and purity.
Future research should focus on optimizing these synthetic routes to enhance yield while exploring the compound's full biological potential through in vitro and in vivo studies.
Q & A
Basic Research Question
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (e.g., water/acetonitrile + 0.1% TFA). Purity >95% is achievable, as demonstrated for similar pyrazoline derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities via isotopic patterns .
- TLC : Preliminary screening with silica plates and UV visualization .
How can researchers address discrepancies in yield and purity when scaling up synthesis?
Advanced Research Question
Scaling up often reduces yield due to incomplete reactions or side products. For example, compound 25 in had a 27% yield due to losses during purification . Mitigation strategies:
- Optimize solvent volume : Ensure stoichiometric excess of reagents to drive reactions to completion .
- Temperature control : Use reflux condensers for volatile solvents (e.g., xylene) .
- Purification : Replace flash chromatography with preparative HPLC for higher recovery .
- Degradation monitoring : Cool samples to slow organic degradation, as seen in .
What computational approaches model the pharmacophore and predict biological activity?
Advanced Research Question
- Pharmacophore modeling : Use software like Schrödinger or MOE to align key functional groups (e.g., chlorophenyl, pyrrole) with known active compounds. developed a pharmacophore model for pyrazoline derivatives using electrostatic and hydrophobic features .
- Docking studies : Simulate interactions with target receptors (e.g., kinases) to prioritize derivatives for synthesis .
- QSAR : Correlate substituent properties (e.g., logP, Hammett constants) with activity data .
What challenges arise in establishing structure-activity relationships (SAR) for derivatives?
Advanced Research Question
- Stereochemical complexity : The 3R configuration may influence binding affinity, requiring enantioselective synthesis .
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring alter electronic density, impacting receptor binding .
- Mitigation : Synthesize analogs systematically (e.g., halogen substitution at para/meta positions) and use multivariate statistical analysis to isolate critical SAR variables .
How do solvent and reaction conditions influence synthesis outcomes?
Advanced Research Question
- Solvent polarity : Xylene (high boiling point) facilitates reflux for cyclization, while polar aprotic solvents (e.g., DMF) may accelerate coupling reactions .
- Base selection : NaOH in improved product isolation by deprotonating intermediates .
- Temperature : Higher temperatures (e.g., 120°C) reduce reaction time but may degrade heat-sensitive intermediates .
What best practices characterize thermal stability and degradation products?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition points .
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and analyze via HPLC/MS for degradation products (e.g., hydrolyzed esters or oxidized pyrrole rings) .
- Lyophilization : Stabilize the compound by removing water, as organic degradation increases with humidity .
How can chiral resolution techniques be optimized during purification?
Advanced Research Question
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases and hexane/isopropanol mobile phases .
- Crystallization-induced asymmetric transformation : Seed the solution with enantiopure crystals to bias crystallization .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer .
What analytical techniques confirm the absence of isomeric contaminants?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
